3,5-Dichloro-4-fluorophenyl isothiocyanate
Description
Significance of Isothiocyanate Chemistry in Contemporary Organic Synthesis
Isothiocyanates (ITCs) are a class of organic compounds characterized by the functional group R−N=C=S. wikipedia.org They are highly versatile and valuable reagents in modern organic synthesis, attracting considerable attention from chemists for their role as synthons in creating complex molecules. rsc.org Their utility stems from the electrophilic nature of the central carbon atom, which readily reacts with nucleophiles like amines, alcohols, and thiols. rsc.org This reactivity allows for the construction of a wide variety of sulfur and nitrogen-containing compounds, including thioureas and dithiocarbamates. rsc.orgcbijournal.com
The isothiocyanate group is a cornerstone in the synthesis of numerous heterocyclic compounds, which are often key structural motifs in pharmaceutically active molecules and natural products. rsc.org For instance, ITCs are crucial intermediates in the production of 2-aminobenzothiazoles, a scaffold found in drugs used to treat diseases like cancer and tuberculosis. rsc.org Compared to their oxygen analogs, isocyanates (R-NCO), isothiocyanates are generally less hazardous to handle, which adds to their appeal in synthetic applications. rsc.orgcbijournal.com The development of new synthetic methods, including one-pot and two-step processes, has made a diverse range of isothiocyanates more accessible for research. organic-chemistry.org
Rationale for Investigating Halogenated Phenyl Isothiocyanates
The introduction of halogen atoms onto the phenyl ring of phenyl isothiocyanate significantly modifies the molecule's electronic properties and reactivity, providing a strong rationale for their investigation. Halogens, being electronegative, withdraw electron density from the aromatic ring. This electronic effect can influence the reactivity of the isothiocyanate group, potentially enhancing its electrophilicity and altering its reaction kinetics with various nucleophiles.
Furthermore, the presence and position of halogens can direct the regioselectivity of further substitution reactions on the aromatic ring. In the context of medicinal chemistry and agrochemistry, halogen atoms can improve a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. For example, the synthesis of highly electron-deficient aryl isothiocyanates, including those with halogen substituents, has been a focus of methodological development to expand their utility in pharmaceutical and chemical research. organic-chemistry.org The specific substitution pattern of 3,5-dichloro-4-fluoro seen in the title compound is a recurring motif in biologically active molecules, suggesting that this particular arrangement of halogens imparts desirable properties.
Overview of Current Research Trends Related to the 3,5-Dichloro-4-fluorophenyl Moiety and Isothiocyanate Functionality
Current research trends highlight the distinct yet complementary roles of the 3,5-dichloro-4-fluorophenyl moiety and the isothiocyanate functional group in the development of new chemical entities.
The 3,5-Dichloro-4-fluorophenyl Moiety: This structural unit is a key component in various fields. For instance, the related compound 1-(3,5-dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone (B3026947) is a crucial intermediate in the synthesis of pesticides like Sarolaner, an isoxazoline-substituted benzamide (B126) with pesticidal activity. chemicalbook.comgoogle.com This indicates the importance of the 3,5-dichloro-4-fluorophenyl scaffold in agrochemical research. In medicinal chemistry, this moiety is found in molecules designed for specific biological targets. An example is MGL-3196, a highly selective thyroid hormone receptor β (THR-β) agonist, which contains a 3,5-dichlorophenyl group and has been investigated for treating dyslipidemia. nih.gov Research has also explored the synthesis of novel derivatives containing the 3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)phenyl group for potential use as fungicides and larvicides. researchgate.net
The Isothiocyanate Functionality: The isothiocyanate group itself is at the center of extensive research due to its broad biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. chemrxiv.orgchemrxiv.orgnih.gov Naturally occurring ITCs, such as sulforaphane (B1684495) from broccoli, are well-known for their health benefits. nih.govmdpi.com In synthetic chemistry, the isothiocyanate group is used as a versatile handle for constructing more complex molecules. It is employed in the Edman degradation for sequencing amino acids in peptides and serves as a building block for synthesizing various heterocyclic compounds and thioureas. wikipedia.orgchemrxiv.org The reactivity of the isothiocyanate group also allows for its use as a covalent warhead for labeling protein residues in chemical biology applications. mdpi.com
The combination of the biologically significant 3,5-dichloro-4-fluorophenyl moiety with the synthetically versatile and bioactive isothiocyanate group in a single molecule, 3,5-Dichloro-4-fluorophenyl isothiocyanate, thus represents a strategic convergence of these research trends, pointing toward its potential in the design of new agrochemicals, pharmaceuticals, and materials.
Table 2: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| 1-(3,5-dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone |
| 2,6-difluorobenzoyl isocyanate |
| 2-aminobenzothiazole |
| This compound |
| 3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)phenyl |
| Allyl isothiocyanate |
| Benzyl isothiocyanate |
| MGL-3196 |
| Phenyl isothiocyanate |
| Sarolaner |
| Sulforaphane |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,3-dichloro-2-fluoro-5-isothiocyanatobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl2FNS/c8-5-1-4(11-3-12)2-6(9)7(5)10/h1-2H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBUYCHXOCIFZBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)F)Cl)N=C=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl2FNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201252040 | |
| Record name | 1,3-Dichloro-2-fluoro-5-isothiocyanatobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201252040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1027513-82-1 | |
| Record name | 1,3-Dichloro-2-fluoro-5-isothiocyanatobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1027513-82-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dichloro-2-fluoro-5-isothiocyanatobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201252040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3,5 Dichloro 4 Fluorophenyl Isothiocyanate and Analogues
Conventional Approaches to Isothiocyanate Synthesis
Traditional methods for synthesizing aryl isothiocyanates have been well-established for decades, primarily relying on the transformation of readily available primary amines. These routes, while effective, often involve hazardous reagents.
Transformations from Primary Amine Precursors
The most common and direct pathway to aryl isothiocyanates, including halogenated derivatives, begins with the corresponding primary aryl amine. For the target compound, this would be 3,5-dichloro-4-fluoroaniline (B1294558). Two principal strategies dominate this approach.
The first is the reaction of a primary amine with thiophosgene (B130339) (CSCl₂) or a related thiocarbonyl transfer reagent. nih.govmdpi.com This reaction is typically performed in a biphasic system, such as dichloromethane (B109758) and aqueous sodium bicarbonate, and proceeds smoothly for a wide range of amines. mdpi.comrsc.org The amine reacts with thiophosgene to form an unstable thiocarbamoyl chloride intermediate, which then eliminates hydrogen chloride to yield the isothiocyanate. mdpi.com While effective, the high toxicity and volatility of thiophosgene have driven the development of safer alternatives like di(2-pyridyl) thionocarbamate or 1,1'-thiocarbonyldiimidazole. cbijournal.commdpi.comnih.gov
The second major route involves the reaction of a primary amine with carbon disulfide (CS₂) in the presence of a base (such as triethylamine (B128534) or aqueous ammonia) to form an intermediate dithiocarbamate (B8719985) salt. nih.govchemrxiv.orggoogle.com This salt is then treated with a desulfurizing agent to induce elimination and form the isothiocyanate. chemrxiv.org A vast array of reagents has been developed for this desulfurization step, each with its own advantages regarding scope and reaction conditions. Common examples include:
Heavy Metal Salts: Lead nitrate (B79036) was historically used but is now largely avoided due to toxicity. wikipedia.orggoogle.com
Tosyl Chloride (TsCl): A facile method relies on tosyl chloride to mediate the decomposition of the in-situ generated dithiocarbamate salt. organic-chemistry.org
Ethyl Chloroformate: Aryl amines react with carbon disulfide and sodium hydroxide (B78521) to form sodium aryl dithiocarbamates, which are then treated with ethyl chloroformate to yield aryl isothiocyanates. cbijournal.com
Oxidizing Agents: Reagents like hydrogen peroxide (H₂O₂) and sodium persulfate (Na₂S₂O₈) offer greener alternatives for the desulfurization step, often allowing the reaction to be performed in aqueous media. nih.govrsc.orgrsc.org
Table 1: Comparison of Common Desulfurizing Agents for Dithiocarbamate Decomposition
| Desulfurizing Agent | Typical Conditions | Advantages | Disadvantages | Citations |
|---|---|---|---|---|
| Thiophosgene (CSCl₂) | Biphasic (e.g., CH₂Cl₂/H₂O), Base | High yield, broad scope | Highly toxic, volatile, moisture-sensitive | nih.govmdpi.comgoogle.com |
| Tosyl Chloride (TsCl) | Organic solvent (e.g., CH₂Cl₂), Et₃N | Readily available, efficient | Removal of excess TsCl can be difficult | organic-chemistry.orgresearchgate.net |
| Sodium Persulfate (Na₂S₂O₈) | Aqueous, Base (e.g., K₂CO₃) | Green reagent, works in water | May require specific pH control | rsc.orgrsc.org |
| Hydrogen Peroxide (H₂O₂) | Aqueous or protic solvents | Inexpensive, environmentally benign | Can be incompatible with sensitive groups | nih.govresearchgate.net |
| Iron(III) Chloride (FeCl₃) | Aqueous | Inexpensive, effective for pyridyl ITCs | Potential for metal contamination | cbijournal.comnih.gov |
Routes Involving Other Nitrogen-Containing Functional Groups
While amine-based routes are dominant, isothiocyanates can be synthesized from other nitrogen-containing functional groups. The sulfuration of isocyanides (isonitriles) using elemental sulfur is a significant alternative. mdpi.comencyclopedia.pub This reaction can be promoted thermally or through catalysis. mdpi.com For instance, aryl isocyanides can be converted to the corresponding isothiocyanates in the presence of sulfur. mdpi.com
Other, less common precursors include azides and nitrile oxides. nih.govnih.gov For example, nitrile oxides can react with thiourea (B124793) to afford isothiocyanates and urea (B33335) as a byproduct. encyclopedia.pub Tandem reactions like the Staudinger/aza-Wittig reaction provide another pathway, where an azide (B81097) is reacted with a phosphine (B1218219) and carbon disulfide to generate the isothiocyanate. nih.gov These methods are particularly useful when the primary amine is unstable or difficult to access.
Advanced and Green Synthetic Strategies
Recent research has focused on developing more sustainable, efficient, and safer methods for isothiocyanate synthesis, addressing the shortcomings of conventional approaches.
Metal-Free Catalysis in Isothiocyanate Formation
A significant advancement is the use of metal-free catalytic systems, which avoid issues of toxicity and product contamination associated with heavy metal reagents. Organocatalysis has emerged as a powerful tool. For example, the sulfurization of isocyanides with elemental sulfur can be efficiently catalyzed by tertiary amines such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). kit.edursc.orgnih.gov In this process, the amine activates the elemental sulfur, facilitating its addition to the isocyanide. kit.edunih.gov This approach avoids toxic catalysts and utilizes elemental sulfur, an abundant industrial byproduct. digitellinc.com
Electrochemical synthesis represents another frontier in metal-free transformations. A practical and mild electrochemical method for preparing both aliphatic and aromatic isothiocyanates from the corresponding amine and carbon disulfide has been developed. organic-chemistry.org This method operates without toxic reagents and expensive supporting electrolytes, offering a high-yielding and green alternative. organic-chemistry.org
One-Pot Reaction Protocols
To improve process efficiency and minimize waste, numerous one-pot synthetic protocols have been developed. These methods typically combine the formation of the dithiocarbamate salt and its subsequent decomposition into the isothiocyanate in a single reaction vessel, avoiding the isolation of intermediates. rsc.orgtandfonline.comnih.gov
A variety of reagents have been successfully employed in one-pot syntheses from primary amines and CS₂. chemrxiv.org For example, iron(III) chloride has been used for the one-pot synthesis of electron-deficient pyridyl and aryl isothiocyanates. cbijournal.comnih.gov Other protocols use reagents like cyanuric chloride or di-tert-butyl dicarbonate (B1257347) (Boc₂O) as the desulfurizing agent under aqueous or mild organic conditions. cbijournal.comnih.gov These procedures are often operationally simple, scalable, and applicable to a broad range of substrates, including electron-deficient anilines which can be less reactive under other conditions. nih.govnih.gov
Table 2: Selected One-Pot Syntheses of Aryl Isothiocyanates from Amines and CS₂
| Reagent/System | Solvent | Key Features | Citations |
|---|---|---|---|
| Iron(III) Chloride (FeCl₃·6H₂O) | THF / Water | Good for electron-deficient pyridyl and aryl amines | cbijournal.comnih.gov |
| Sodium Persulfate (Na₂S₂O₈) | Water | Green, practical, tolerates many functional groups | rsc.orgrsc.org |
| Cyanuric Chloride | Acetone / Water | Facile, economical, suitable for scale-up | nih.gov |
| Cyanamide (CA) | THF | Effective for alkyl and some aryl amines | tandfonline.com |
| Phenyl Chlorothionoformate / NaOH | Dichloromethane | Two-step, one-pot variation; versatile for difficult substrates | organic-chemistry.orgorganic-chemistry.org |
Application of Deep Eutectic Solvents in Isothiocyanate Synthesis
Deep Eutectic Solvents (DESs) are a class of green solvents that are gaining significant attention in organic synthesis. nih.gov A DES is a mixture of two or more components, typically a hydrogen bond acceptor (like choline (B1196258) chloride) and a hydrogen bond donor (like urea), which has a melting point much lower than its individual components. nih.govnih.gov They are valued for their low toxicity, biodegradability, low cost, and simple preparation. nih.govyoutube.com
While the direct synthesis of isothiocyanates in DES is an emerging area, the principles of green chemistry strongly support their potential application. DESs can act as both the solvent and catalyst in chemical reactions. nih.gov For the synthesis of 3,5-dichloro-4-fluorophenyl isothiocyanate, a DES could potentially replace volatile organic solvents in the conventional dithiocarbamate route. For instance, a choline chloride:urea DES could serve as the medium for the reaction of 3,5-dichloro-4-fluoroaniline with carbon disulfide, followed by the addition of a green desulfurizing agent like sodium persulfate. The unique solvating properties and potential catalytic activity of the DES could enhance reaction rates and facilitate product isolation, representing a promising avenue for a more sustainable manufacturing process. nih.gov
Regio- and Stereoselective Synthesis of Isothiocyanate Derivatives
The synthesis of isothiocyanate derivatives with specific spatial arrangements of atoms, known as stereoisomers, or with specific placement of functional groups, known as regioisomers, is a critical aspect of modern organic chemistry. This control over the molecular architecture is paramount when designing compounds for specific biological or material science applications.
Regioselective Synthesis
In the context of polysubstituted phenyl isothiocyanates like this compound, regioselectivity is primarily dictated by the substitution pattern of the starting aniline (B41778). The synthesis of a specific constitutional isomer is achieved by selecting the appropriately substituted aniline precursor. For instance, the synthesis of this compound requires 3,5-dichloro-4-fluoroaniline as the starting material. Any other isomer of dichloro-fluoroaniline would lead to a different regioisomer of the final product.
The challenge, therefore, lies in the regioselective synthesis of the aniline precursor itself. Various methods exist for the controlled introduction of substituents onto an aromatic ring, often involving multi-step synthetic sequences. For example, the synthesis of specific isomers of halogenated anilines can be achieved through carefully planned bromination, chlorination, nitration, and reduction reactions, where the directing effects of the existing substituents guide the position of the incoming group. A patent describes that 3,5-dichloro-4-fluorobromobenzene can be synthesized from 2-fluoro-3-chloronitrobenzene through a three-step reaction sequence of bromination, reduction, and diazochlorination, highlighting the intricate pathways to obtain specifically substituted precursors. google.com
Once the desired polysubstituted aniline is obtained, its conversion to the corresponding isothiocyanate generally proceeds without altering the substitution pattern on the aromatic ring. Common methods for this transformation, such as the reaction with thiophosgene or the decomposition of a dithiocarbamate salt, are not known to cause rearrangement of the substituents on the phenyl ring.
Stereoselective Synthesis
While this compound itself is not chiral, the principles of stereoselective synthesis are highly relevant for many of its analogues, particularly those exhibiting atropisomerism or containing chiral centers in their side chains.
Atropisomers are stereoisomers arising from hindered rotation around a single bond. This phenomenon is often observed in biaryl systems where bulky substituents restrict free rotation. The synthesis of atropisomeric isothiocyanates has been reported, for example, in the case of 2,2′-diisothiocyanato-1,1′-binaphthyl. researchgate.net The reaction of the corresponding diamine with a thiocarbonylating agent can lead to the formation of a specific, stable atropisomer. The field of catalytic asymmetric synthesis has also made significant strides in producing C-N atropisomeric amides and other heterobiaryls, with some methods potentially adaptable to isothiocyanate synthesis. rsc.orgqub.ac.uk
For isothiocyanate derivatives bearing chiral centers, stereoselectivity is often achieved by starting with an enantiomerically pure precursor. For example, the synthesis of isothiocyanate derivatives of amino acids has been accomplished with low racemization by using optically active amino acid esters as starting materials. organic-chemistry.org The tandem Staudinger/aza-Wittig reaction is another powerful method for the synthesis of chiral isothiocyanates from azides, which is known to proceed without racemization. nih.gov
The development of chiral derivatizing agents containing an isothiocyanate group is another area where stereoselectivity is crucial. These reagents are used to determine the enantiomeric purity of other chiral molecules by forming diastereomeric thioureas that can be distinguished by techniques like NMR spectroscopy. cbijournal.com
Preparative Considerations for Halogenated Phenyl Isothiocyanates
The synthesis of halogenated phenyl isothiocyanates on a preparative scale presents several challenges, primarily related to the electronic nature of the starting materials and the handling of reagents and intermediates.
A common and versatile method for the synthesis of aryl isothiocyanates is the reaction of the corresponding primary amine with carbon disulfide (CS₂) to form a dithiocarbamate salt, which is then decomposed to the isothiocyanate using a desulfurylating agent. nih.govchemrxiv.org For halogenated anilines, which are often electron-deficient due to the electron-withdrawing nature of halogens, the initial nucleophilic attack of the amine on carbon disulfide can be sluggish.
To address this, several strategies have been developed:
Choice of Base and Solvent: The selection of the base and solvent system is critical. For electron-deficient anilines, stronger bases or solvent systems that can better solvate the intermediate dithiocarbamate salt may be required to drive the reaction to completion. organic-chemistry.orgnih.gov One-pot procedures under aqueous conditions have been developed and shown to be effective for a range of aryl isothiocyanates, including those with electron-withdrawing groups. researchgate.net The use of phase-transfer catalysts can also be beneficial. chemrxiv.org
Desulfurylating Agents: A variety of desulfurylating agents can be used for the decomposition of the dithiocarbamate intermediate. While traditional reagents like lead nitrate have been used, modern methods often employ safer and more efficient alternatives such as tosyl chloride, cyanuric chloride (TCT), or even sodium hydroxide under specific conditions. organic-chemistry.orgnih.govorganic-chemistry.orgorgsyn.org For instance, a one-pot protocol using cyanuric chloride as the desulfurylation reagent has been shown to be effective for preparing electron-deficient aryl isothiocyanates. researchgate.net
One-Pot vs. Two-Step Procedures: Both one-pot and two-step procedures have been successfully employed. One-pot methods, where the dithiocarbamate is generated and decomposed in the same reaction vessel, offer operational simplicity. nih.govorganic-chemistry.org However, for particularly challenging substrates like highly electron-deficient anilines, a two-step approach, where the intermediate dithiocarbamate salt is isolated before decomposition, may provide better yields. chemrxiv.orgorganic-chemistry.org A two-step process using phenyl chlorothionoformate has been shown to be versatile for a broad range of amines, including halogenated and nitro-substituted aryl amines. organic-chemistry.org
Table 1: Comparison of Synthetic Methods for Aryl Isothiocyanates
| Method | Starting Material | Key Reagents | Advantages | Disadvantages | Relevant Findings |
| Dithiocarbamate Decomposition (One-Pot) | Primary Amine | CS₂, Base (e.g., K₂CO₃, NaOH), Desulfurylating Agent (e.g., TCT, TsCl) | Operationally simple, often high-yielding for a range of substrates. researchgate.netorganic-chemistry.org | Can be challenging for highly electron-deficient anilines. chemrxiv.org | Effective under aqueous conditions, making it more environmentally friendly. researchgate.netnih.gov NaOH can act as both base and desulfurylating agent under mild conditions. organic-chemistry.org |
| Dithiocarbamate Decomposition (Two-Step) | Primary Amine | CS₂, Base; followed by Desulfurylating Agent | Can provide better yields for difficult substrates. chemrxiv.orgorganic-chemistry.org | Requires isolation of the intermediate, adding an extra step. | Particularly useful for highly electron-deficient and heterocyclic amines. chemrxiv.orgorganic-chemistry.org |
| Reaction with Phenyl Chlorothionoformate | Primary Amine | Phenyl Chlorothionoformate, NaOH | Versatile for a wide range of amines, including electron-deficient ones. organic-chemistry.org | The one-pot version struggles with electron-deficient substrates. organic-chemistry.org | The two-step process offers high yields for halogenated and nitro-substituted aryl amines. organic-chemistry.org |
| Reaction with Thiophosgene | Primary Amine | Thiophosgene (CSCl₂) | A classic and often effective method. | Thiophosgene is highly toxic and requires careful handling. | Generally avoided in modern preparative chemistry due to safety concerns. |
The purification of halogenated phenyl isothiocyanates typically involves standard techniques such as distillation under reduced pressure or chromatography on silica (B1680970) gel. Given the potential for these compounds to be solids, recrystallization can also be an effective purification method.
Chemical Reactivity and Mechanistic Investigations of 3,5 Dichloro 4 Fluorophenyl Isothiocyanate
Nucleophilic Addition Reactions
The electrophilic carbon atom of the isothiocyanate group in 3,5-Dichloro-4-fluorophenyl isothiocyanate is highly susceptible to attack by nucleophiles. This reactivity forms the basis for the synthesis of a diverse range of derivatives, most notably thioureas and thiocarbamates.
Formation of Thiourea (B124793) and Thiocarbamate Derivatives
The reaction of this compound with primary and secondary amines is a facile and high-yielding method for the synthesis of corresponding N,N'-disubstituted thiourea derivatives. This reaction proceeds through the nucleophilic attack of the amine nitrogen on the central carbon of the isothiocyanate moiety, followed by proton transfer to the nitrogen atom.
Similarly, the reaction with alcohols in the presence of a base, or with alkoxides, leads to the formation of thiocarbamate derivatives. The nucleophilic oxygen atom attacks the isothiocyanate carbon, yielding the thiocarbamate product after protonation. The general transformation for the formation of thioureas is a widely utilized synthetic strategy. aablocks.com
Reactivity with Amines, Hydrazines, and Other Nucleophiles
Beyond simple amines, this compound readily reacts with a variety of other nucleophiles. Hydrazines, for instance, react to form thiosemicarbazides, which are valuable precursors for the synthesis of various heterocyclic compounds. The reaction mechanism is analogous to that with amines, involving the nucleophilic addition of the hydrazine (B178648) nitrogen to the isothiocyanate group.
Other nucleophiles such as carbanions and thiols can also add to the isothiocyanate group, leading to the formation of dithiocarbamates and other sulfur-containing compounds. The reactivity is governed by the nucleophilicity of the attacking species and the reaction conditions employed. The synthesis of thiourea derivatives is a common application of isothiocyanate reactivity. aablocks.com
Cycloaddition Chemistry
The cumulative double bonds in the isothiocyanate functionality of this compound allow it to participate in cycloaddition reactions, providing access to a variety of heterocyclic systems.
Synthesis of Sulfur-Nitrogen Containing Heterocycles (e.g., Thiadiazoles, Quinazolinones)
While specific examples involving this compound are not extensively documented, the general reactivity of isothiocyanates suggests its utility in the synthesis of sulfur-nitrogen containing heterocycles. For instance, [3+2] cycloaddition reactions with diazo compounds can lead to the formation of thiadiazole derivatives. Additionally, intramolecular cycloadditions of appropriately substituted derivatives of this compound could be envisioned to produce quinazolinone systems, a common scaffold in medicinal chemistry.
Formation of Other Heterocyclic Systems through Isothiocyanate Reactions
The isothiocyanate group can also act as a building block for other heterocyclic systems through various reaction cascades. For example, reaction with α-amino acids can initiate a sequence leading to the formation of thiohydantoins. Furthermore, reactions with compounds containing active methylene (B1212753) groups can provide access to a range of other five- and six-membered heterocyclic rings.
Theoretical and Experimental Elucidation of Reaction Mechanisms
The chemical reactivity of this compound is a subject of significant interest, primarily centered around the electrophilic nature of the isothiocyanate (-N=C=S) group and the substituted phenyl ring. Elucidating the mechanisms of its reactions requires a synergistic approach, combining theoretical calculations with experimental kinetic studies. This section delves into the methodologies and findings that contribute to a comprehensive understanding of the reaction pathways involving this compound.
Theoretical investigations, predominantly employing Density Functional Theory (DFT), have become instrumental in predicting and rationalizing the reactivity of complex organic molecules like this compound. DFT calculations provide insights into the electronic structure, molecular geometry, and energy profiles of reactants, transition states, and products. These computational studies can map out the potential energy surface of a reaction, helping to distinguish between different possible mechanistic pathways, such as concerted or stepwise processes.
For instance, in the study of related halogenated aromatic compounds, DFT calculations have been successfully used to model nucleophilic aromatic substitution (SNAAr) reactions. These calculations can determine the relative energies of intermediates, such as Meisenheimer complexes, and the activation barriers for their formation and subsequent decomposition. The distribution of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can pinpoint the most likely sites for nucleophilic and electrophilic attack. In the case of this compound, DFT would be crucial in assessing the electrophilicity of the isothiocyanate carbon versus the aromatic carbons, and how the electron-withdrawing chloro and fluoro substituents modulate this reactivity.
Experimentally, the elucidation of reaction mechanisms relies heavily on kinetic studies. By systematically varying reaction conditions such as temperature, solvent polarity, and the nature of the nucleophile, researchers can gather data to support or refute a proposed mechanism. For reactions of isothiocyanates, pseudo-first-order conditions are often employed to determine second-order rate constants.
A common experimental approach involves monitoring the reaction progress using spectrophotometry or chromatography (e.g., HPLC). For example, the reaction of an isothiocyanate with an amine to form a thiourea can be followed by observing the change in absorbance at a specific wavelength. The dependence of the observed rate constant on the concentration of the amine can confirm the reaction order. Furthermore, constructing Brønsted and Hammett plots from rate data obtained with a series of substituted nucleophiles or substrates, respectively, provides valuable information about charge development in the transition state.
While specific experimental data for this compound is not extensively documented in publicly available literature, the principles from studies on analogous compounds can be applied. For example, kinetic studies on the reactions of other aromatic isothiocyanates with nucleophiles have often revealed complex, multi-step mechanisms.
The following table summarizes key parameters that are typically determined through a combined theoretical and experimental approach to understand the reactivity of substituted phenyl isothiocyanates.
| Parameter | Method of Determination | Significance in Mechanistic Elucidation |
| Activation Energy (Ea) | Experimental (Arrhenius plot from temperature-dependent kinetic studies) / Theoretical (DFT calculations of transition state energies) | Provides the minimum energy required for a reaction to occur. A lower Ea indicates a faster reaction. Comparison between different pathways helps identify the most favorable one. |
| Rate Constants (k) | Experimental (Kinetic studies, e.g., spectrophotometry, HPLC) | Quantifies the speed of a reaction. Its dependence on reactant concentrations defines the reaction order. |
| Brønsted Coefficient (β) | Experimental (Plot of log(k) vs. pKa of a series of related nucleophiles) | Indicates the degree of bond formation in the transition state. Values typically range from 0 to 1. |
| Hammett Constant (ρ) | Experimental (Plot of log(k/k0) vs. σ for a series of substituted reactants) | Measures the sensitivity of the reaction rate to electronic effects of substituents on the aromatic ring. |
| HOMO-LUMO Gap | Theoretical (DFT calculations) | A smaller energy gap generally suggests higher reactivity of the molecule. |
| Partial Atomic Charges | Theoretical (DFT calculations, e.g., Mulliken, NBO analysis) | Helps to identify the most electrophilic and nucleophilic sites within the molecule. |
| Transition State Geometry | Theoretical (DFT calculations) | Provides a three-dimensional picture of the highest energy point along the reaction coordinate, revealing the nature of bond-making and bond-breaking. |
By integrating the insights gained from these theoretical and experimental methodologies, a detailed and robust understanding of the chemical reactivity and reaction mechanisms of this compound can be achieved. This knowledge is fundamental for its application in the synthesis of novel compounds and for understanding its interactions in more complex chemical or biological systems.
Spectroscopic and Structural Characterization of 3,5 Dichloro 4 Fluorophenyl Isothiocyanate and Its Derivatives
Vibrational Spectroscopy (Infrared and Raman)
The isothiocyanate group has a very strong and characteristic asymmetric stretching vibration (νₐₛ(NCS)) that typically appears in the region of 2000-2100 cm⁻¹. This band is often broad and intense in the IR spectrum. The corresponding symmetric stretch (νₛ(NCS)) is usually weaker in the IR but may be strong in the Raman spectrum, appearing around 1000-1100 cm⁻¹.
The aromatic ring gives rise to several characteristic bands. The C-H stretching vibrations of the two aromatic protons are expected in the 3000-3100 cm⁻¹ region. The C=C stretching vibrations of the phenyl ring typically appear in the 1400-1600 cm⁻¹ range. The substitution pattern on the benzene ring influences the exact positions and intensities of these bands.
The carbon-halogen bonds also have characteristic stretching vibrations. The C-F stretching vibration is typically found in the 1100-1300 cm⁻¹ region. The C-Cl stretching vibrations occur at lower frequencies, generally in the range of 600-800 cm⁻¹. In molecules with multiple chlorine atoms, both symmetric and asymmetric stretching modes can be observed researchgate.net.
Table 1: Predicted Vibrational Frequencies for 3,5-Dichloro-4-fluorophenyl Isothiocyanate
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
|---|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | Medium | Medium |
| Asymmetric -NCS Stretch | 2000 - 2100 | Very Strong | Medium |
| Aromatic C=C Stretch | 1400 - 1600 | Medium to Strong | Strong |
| C-F Stretch | 1100 - 1300 | Strong | Weak |
| Symmetric -NCS Stretch | 1000 - 1100 | Weak | Strong |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)
NMR spectroscopy is a powerful tool for elucidating the precise connectivity and chemical environment of atoms in a molecule.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to be relatively simple due to the molecular symmetry. The two protons on the aromatic ring are chemically equivalent and would appear as a single signal. This signal would be a doublet due to coupling with the adjacent fluorine atom. The chemical shift of these protons would be in the aromatic region, typically between 7.0 and 8.0 ppm.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would show distinct signals for each unique carbon atom. The carbon atom of the isothiocyanate group (-NCS) is expected to have a chemical shift in the range of 130-140 ppm. The aromatic carbons would appear in the region of 110-160 ppm. The carbon atoms attached to the chlorine and fluorine atoms would show characteristic shifts and coupling constants. Specifically, the carbon bonded to fluorine would exhibit a large one-bond C-F coupling constant.
¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum would display a single resonance for the fluorine atom. The chemical shift of this signal would be influenced by the electron-withdrawing chlorine atoms and the isothiocyanate group. It would appear as a triplet due to coupling with the two adjacent equivalent protons.
Table 2: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
|---|---|---|---|
| ¹H | 7.0 - 8.0 | Doublet | ³JHF ≈ 5-8 |
| ¹³C (-NCS) | 130 - 140 | Singlet | - |
| ¹³C (Aromatic) | 110 - 160 | Multiple signals with C-F coupling | ¹JCF, ²JCF, etc. |
Mass Spectrometry for Molecular Identification and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.
The electron ionization (EI) mass spectrum of this compound would show a prominent molecular ion peak (M⁺). Due to the presence of two chlorine atoms, this peak would exhibit a characteristic isotopic pattern, with (M)⁺, (M+2)⁺, and (M+4)⁺ peaks in an approximate ratio of 9:6:1.
The fragmentation of the molecular ion would likely involve the loss of the isothiocyanate group or halogen atoms. Common fragmentation pathways for phenyl isothiocyanates include the loss of a sulfur atom or the entire NCS group. The presence of chlorine and fluorine atoms would also lead to characteristic fragmentation patterns, including the loss of Cl or F radicals.
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| Fragment Ion | Proposed Structure | Predicted m/z |
|---|---|---|
| [C₇H₂Cl₂FNS]⁺ | Molecular Ion (M⁺) | 221/223/225 |
| [C₇H₂Cl₂FN]⁺ | [M - S]⁺ | 189/191/193 |
| [C₆H₂Cl₂F]⁺ | [M - NCS]⁺ | 147/149/151 |
X-ray Diffraction Studies for Solid-State Molecular and Supramolecular Structure
In the solid state, the molecule is expected to be largely planar, although the isothiocyanate group may exhibit some torsion relative to the phenyl ring. The supramolecular structure would be influenced by intermolecular interactions such as halogen bonding (involving chlorine and fluorine atoms) and π-π stacking between the aromatic rings. These interactions would dictate the packing of the molecules in the crystal lattice. While no specific X-ray diffraction data is publicly available for this compound, studies on similar halogenated phenyl derivatives can provide insights into the likely packing motifs.
Advanced Spectroscopic Techniques for Conformational Analysis
While the core structure of this compound is relatively rigid, advanced spectroscopic techniques could be employed to study the conformational preferences of the isothiocyanate group relative to the phenyl ring. Techniques such as variable-temperature NMR spectroscopy could reveal information about the rotational barrier around the C-N bond.
In solution, nuclear Overhauser effect (NOE) spectroscopy could be used to probe through-space interactions between the protons on the ring and other parts of the molecule, providing further conformational insights mdpi.com. Computational modeling, in conjunction with experimental data, would be a powerful approach to determine the lowest energy conformers and to understand the factors governing its three-dimensional structure.
Computational and Theoretical Studies on 3,5 Dichloro 4 Fluorophenyl Isothiocyanate
Quantum Chemical Calculations: Electronic Structure, Frontier Orbitals, and Reactivity Descriptors
Quantum chemical calculations are fundamental to elucidating the electronic characteristics of 3,5-dichloro-4-fluorophenyl isothiocyanate. Methods like Density Functional Theory (DFT), often employing basis sets such as 6-311++G(d,p), are used to optimize the molecular geometry and compute various electronic properties. The presence of electronegative halogen atoms (two chlorine, one fluorine) and the electrophilic isothiocyanate group (-N=C=S) significantly influences the electron distribution across the aromatic ring and the functional group.
The isothiocyanate moiety itself is characterized by its nearly linear N=C=S arrangement, although slight bending is common. The central carbon of this group is sp-hybridized, making it highly electrophilic and a key site for nucleophilic attack. The electronic structure is also defined by the distribution of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For many aryl isothiocyanates, the HOMO is typically distributed over the phenyl ring and the sulfur atom, indicating these are the primary sites for electron donation. Conversely, the LUMO is often centered on the N=C=S group, specifically the central carbon atom, highlighting its role as the primary electron-accepting site.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of molecular reactivity and stability. A smaller gap suggests higher reactivity, as less energy is required to excite an electron to a higher energy state. For halogen-substituted phenyl isothiocyanates, this gap is influenced by the electron-withdrawing nature of the halogens.
From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These descriptors provide a quantitative basis for predicting how the molecule will interact with other chemical species.
Interactive Data Table: Calculated Electronic Properties and Reactivity Descriptors
Note: The following data are representative values for a halogenated aryl isothiocyanate, calculated using DFT methods, and serve as a theoretical estimation for this compound.
| Parameter | Symbol | Formula | Typical Calculated Value | Unit |
| Highest Occupied Molecular Orbital Energy | EHOMO | - | -6.5 to -7.5 | eV |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | -1.5 to -2.5 | eV |
| Energy Gap | ΔE | ELUMO - EHOMO | 4.5 to 5.5 | eV |
| Ionization Potential | IP | -EHOMO | 6.5 to 7.5 | eV |
| Electron Affinity | EA | -ELUMO | 1.5 to 2.5 | eV |
| Absolute Electronegativity | χ | (IP + EA) / 2 | 4.0 to 5.0 | eV |
| Absolute Hardness | η | (IP - EA) / 2 | 2.25 to 2.75 | eV |
| Global Softness | S | 1 / (2η) | 0.18 to 0.22 | eV-1 |
| Electrophilicity Index | ω | χ2 / (2η) | 2.9 to 3.5 | eV |
These calculated descriptors collectively portray this compound as a molecule with significant electrophilic character, primarily centered at the isothiocyanate carbon, and moderate reactivity, as indicated by its substantial HOMO-LUMO gap. The strong electron-withdrawing effects of the chlorine and fluorine atoms are expected to enhance the electrophilicity of the isothiocyanate carbon, making it a prime target for reactions with nucleophiles. Molecular electrostatic potential (MEP) maps, another output of quantum calculations, would visually confirm this, typically showing a region of positive electrostatic potential (electrophilic site) around the isothiocyanate carbon and regions of negative potential (nucleophilic sites) around the halogen atoms and the sulfur atom.
Applications in Advanced Organic Synthesis and Materials Science Research
Role as a Versatile Synthetic Building Block for Complex Molecules
The 3,5-Dichloro-4-fluorophenyl isothiocyanate moiety serves as a crucial building block for constructing complex, high-value organic molecules, particularly those with significant biological activity. The reactivity of the isothiocyanate (-N=C=S) group allows for its efficient conversion into a wide array of other functional groups and heterocyclic systems. Isothiocyanates are well-established precursors for synthesizing substituted thioureas, thioamides, and various N-heterocycles. nih.govman.ac.uk The reaction typically involves the nucleophilic addition of an amine to the central carbon of the isothiocyanate, a robust and high-yielding transformation that forms the basis of its synthetic utility. nih.gov
Detailed research and patent literature reveal the incorporation of the 3,5-dichloro-4-fluorophenyl core into sophisticated molecular architectures. A notable example is its use in the synthesis of a potent parasiticidal agent, 1-(5'-(5-(3,5-dichloro-4-fluorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl)-3'H-spiro[azetidine-3,1'-isobenzofuran]-1-yl)-2-(methylsulfonyl)ethanone. nih.govresearchgate.net In the synthesis of this complex spirocyclic isoxazoline, the 3,5-dichloro-4-fluorophenyl group is a key component of the final structure, which is designed for high efficacy. nih.govresearchgate.netmdpi.com
Furthermore, the utility of the dichlorofluorophenyl scaffold is seen in the preparation of other complex structures, such as 1,3-Dichloro-2-fluoro-5-(3,3,3-trifluoroprop-1-en-2-yl)benzene, which is synthesized from a boronate derivative of the parent ring system. guidechem.com The presence of chlorine and fluorine atoms on the phenyl ring is not merely incidental; these halogens significantly modulate the electronic properties, lipophilicity, and metabolic stability of the final molecule, which is often a critical aspect of designing bioactive compounds like agrochemicals and pharmaceuticals. The synthesis of novel 1,2,3-thiadiazole (B1210528) derivatives from a structurally similar 3,5-dichloro-4-(tetrafluoroethoxy)phenyl precursor further underscores the value of this substitution pattern in accessing unique heterocyclic frameworks.
Integration into Fluorinated Scaffolds for Chemical Probes
The structural elements of this compound make it a promising, though not yet widely reported, candidate for integration into fluorinated scaffolds for chemical probes. Fluorine-containing fluorophores are of significant interest in imaging applications such as PET and NIR imaging. The introduction of fluorine can enhance photostability, cell permeability, and other key properties of a dye.
The isothiocyanate group provides a reactive handle for covalently attaching this fluorinated scaffold to other molecules, such as biomolecules or sensor platforms. The resulting thiourea (B124793) linkage is stable and its formation is straightforward. Thiourea derivatives themselves have been investigated as chemosensors, where the sulfur and nitrogen atoms can coordinate with specific analytes, leading to a detectable signal. While direct examples utilizing this compound for this purpose are not prominent in the literature, its constituent parts suggest clear potential. For instance, the synthesis of fluorinated Boron-dipyrromethene (BODIPY) dyes, a major class of fluorescent probes, often involves halogenated intermediates to tune their optical properties. Therefore, the 3,5-dichloro-4-fluorophenyl moiety could be used to impart specific electronic and solubility characteristics to a probe molecule.
Exploration in the Development of Liquid Crystalline Systems
Fluorinated organic compounds are a cornerstone of modern liquid crystal (LC) technology, prized for their ability to fine-tune the dielectric anisotropy, viscosity, and optical properties of LC mixtures. Isothiocyanate-based liquid crystals are particularly noted for exhibiting high birefringence, a crucial property for various optical and display applications.
Research into advanced LC materials explicitly identifies derivatives containing the 3,5-dichloro-4-fluorophenyl group as relevant to this field. The specific combination of dichloro and fluoro substituents on the phenyl isothiocyanate core contributes to a unique dipole moment and polarizability, which directly influences the mesomorphic behavior and electro-optical performance of the resulting liquid crystal. The synthesis of various laterally fluorinated isothiocyanato-tolanes has demonstrated the creation of nematic mixtures with exceptionally high figure-of-merit values, showcasing the importance of the fluorinated isothiocyanate scaffold in high-performance LC systems. Liquid crystals are broadly classified as thermotropic or lyotropic, with most display technologies relying on the thermotropic type, which changes phase with temperature. The integration of building blocks like this compound allows for the precise engineering of these phases.
Precursor for Advanced Polymeric Materials Research
The application of this compound as a monomer for the synthesis of advanced polymeric materials is an area with limited documentation in publicly available scientific literature. In principle, the isothiocyanate functionality could react with diamines to form polythioureas, a class of polymers known for their metal-binding capabilities and other functional properties.
The broader field of fluoropolymers, however, is a mature and critical area of materials science. Fluorinated polymers like polytetrafluoroethylene (PTFE) and polyvinylidene fluoride (B91410) (PVDF) are indispensable due to their exceptional chemical inertness, thermal stability, and unique surface properties. These materials find use in demanding applications ranging from aerospace and electronics to biomedical devices. The synthesis of these polymers relies on fluorinated precursors, and ongoing research seeks new monomers to create fluoropolymers with novel architectures and functionalities.
Design and Synthesis of Functional Organic Ligands
The isothiocyanate group is a powerful entry point for the synthesis of functional organic ligands, primarily through its conversion to N,N'-disubstituted thioureas. Thiourea derivatives are exceptionally versatile ligands due to the presence of both hard nitrogen and soft sulfur donor atoms, allowing them to coordinate with a wide range of metal ions. This dual-donor capability makes them valuable in coordination chemistry, catalysis, and materials science.
The synthesis of these ligands is typically a straightforward addition reaction between an isothiocyanate, such as this compound, and a primary or secondary amine. nih.gov This modularity allows for the systematic tuning of the ligand's steric and electronic properties by simply changing the amine component.
Research has demonstrated that thiourea ligands are effective in various applications:
Metal Separation: N,N-Dialkyl-N'-aroyl thioureas have been shown to be efficient ligands for the separation of platinum group metals.
Anticancer Agents: Phosphine-bearing thiourea ligands have been coordinated with gold and silver to create metal complexes with potent cytotoxicity against cancer cell lines. The thiourea moiety can enhance solubility and cellular uptake through hydrogen bonding.
Catalysis and Sensing: The ability of the thiourea fragment to form hydrogen bonds has also been harnessed in the design of organocatalysts and anion-binding receptors.
By reacting this compound with an appropriate amine, a functional ligand can be created that combines the coordination power of the thiourea group with the specific electronic and steric profile of the dichlorofluorophenyl ring.
Interactive Data Tables
Table 1: Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 1027513-82-1 | |
| Molecular Formula | C₇H₂Cl₂FNS |
| Molecular Weight | 222.07 g/mol | |
Table 2: Related Isothiocyanate Compounds in Synthesis
| Compound Name | CAS Number | Application Context | Source |
|---|---|---|---|
| 4-Fluorophenyl isothiocyanate | 1544-68-9 | Synthesis of thiourea derivatives | |
| 3-Fluorophenyl isothiocyanate | 404-72-8 | General synthetic intermediate | |
| 3-Chloro-4-fluorophenyl isothiocyanate | 137724-66-4 | Organic reagent |
Future Perspectives and Emerging Research Directions for 3,5 Dichloro 4 Fluorophenyl Isothiocyanate
Rational Design of Next-Generation Analogues for Specific Mechanistic Research
The rational design of novel molecules is a cornerstone of modern chemical and pharmaceutical research. For 3,5-dichloro-4-fluorophenyl isothiocyanate, the existing structure serves as a scaffold for the development of next-generation analogues with tailored properties. Future research will likely focus on systematic modifications of the phenyl ring to probe structure-activity relationships (SAR). The identification of the isothiocyanate functional group as a crucial pharmacophore for bioactivity underscores the importance of such studies. nih.gov
Key areas for analogue design include:
Halogen Substitution: Varying the number and position of halogen atoms can modulate the compound's lipophilicity, electronic character, and metabolic stability. Replacing chlorine or fluorine with other halogens like bromine or iodine could lead to analogues with altered biological activities.
Introduction of Other Functional Groups: The addition of functional groups such as hydroxyl, amino, or methoxy groups to the phenyl ring could enhance target binding, improve solubility, or introduce new functionalities.
Bioisosteric Replacement: Replacing the isothiocyanate group with other reactive electrophiles could lead to compounds with different reactivity profiles and target specificities.
These rationally designed analogues will be instrumental in dissecting the molecular mechanisms of action. By comparing the biological activities of a series of related compounds, researchers can identify the key structural features responsible for specific cellular responses. This approach is crucial for the development of highly selective and potent agents for therapeutic or other applications. nih.gov
| Analogue Design Strategy | Rationale | Potential Impact |
| Varying Halogen Substitution | Modulate lipophilicity and electronic properties | Altered biological activity and metabolic stability |
| Introducing Functional Groups | Enhance target binding and solubility | Improved potency and pharmacokinetic properties |
| Bioisosteric Replacement | Modify reactivity and target specificity | Novel mechanisms of action and reduced off-target effects |
Development of Novel and Sustainable Synthetic Methodologies
The advancement of synthetic organic chemistry is critical for providing access to novel compounds in an efficient and environmentally friendly manner. While established methods for the synthesis of isothiocyanates exist, there is a growing demand for greener and more sustainable approaches. researchgate.net Future research in this area will likely focus on the development of methodologies that minimize the use of hazardous reagents and solvents.
Emerging trends in the synthesis of isothiocyanates that could be applied to this compound and its analogues include:
Catalytic Methods: The use of transition metal or organocatalysts can enable the synthesis of isothiocyanates under milder reaction conditions and with higher efficiency.
Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processes, including improved safety, scalability, and reproducibility.
Use of Elemental Sulfur: Recent advancements have highlighted the use of elemental sulfur as a practical and modern approach for the incorporation of the sulfur atom in isothiocyanate synthesis. mdpi.com
These novel synthetic methodologies will not only facilitate the preparation of a diverse library of this compound analogues for biological screening but will also contribute to the broader goal of sustainable chemical manufacturing. A recent review categorizes synthetic methods based on starting materials, highlighting a growing interest in non-nitrogen-derived isothiocyanates. chemrxiv.orgresearchgate.net
| Synthetic Methodology | Advantages | Relevance to this compound |
| Catalytic Methods | Milder conditions, higher efficiency | Facilitates synthesis of complex analogues |
| Flow Chemistry | Improved safety, scalability | Enables large-scale and reproducible production |
| One-Pot Reactions | Increased efficiency, reduced waste | Streamlines the synthesis of diverse derivatives |
| Elemental Sulfur-based Synthesis | Sustainable and practical | Offers a greener alternative to traditional methods mdpi.com |
Deepening Mechanistic Understanding of Molecular and Cellular Interactions
A thorough understanding of how a molecule interacts with biological systems at the molecular and cellular level is paramount for its development as a therapeutic agent or a research tool. Isothiocyanates are known to exert their biological effects through various mechanisms, including the modulation of signaling pathways, induction of apoptosis, and interaction with specific protein targets. nih.govnih.gov Future research on this compound will aim to elucidate its specific mechanisms of action.
Key research questions to be addressed include:
What are the primary cellular targets of this compound?
How does the substitution pattern on the phenyl ring influence its interaction with these targets?
Which signaling pathways are modulated by this compound?
Does it exhibit pro-apoptotic, anti-inflammatory, or other aformentioned bioactive properties? nih.gov
Advanced techniques such as proteomics, genomics, and metabolomics will be employed to identify the molecular targets and perturbed pathways. Site-directed mutagenesis and the use of structural biology techniques like X-ray crystallography and cryo-electron microscopy will provide detailed insights into the binding interactions at the atomic level. nih.gov
Synergistic Integration of Computational and Experimental Approaches
The integration of computational and experimental methods has become an indispensable tool in modern chemical research. In the context of this compound, a synergistic approach will be crucial for accelerating the pace of discovery and development.
Future research will leverage computational tools for:
Virtual Screening: In silico screening of large compound libraries to identify potential analogues with desired biological activities.
Molecular Docking and Dynamics Simulations: Predicting the binding modes and affinities of this compound and its analogues to their biological targets. nih.gov
Quantum Mechanical Calculations: Understanding the electronic properties and reactivity of the molecule to rationalize its chemical behavior.
ADMET Prediction: In silico prediction of the absorption, distribution, metabolism, excretion, and toxicity properties of new analogues to guide the design of compounds with favorable pharmacokinetic profiles.
The predictions from these computational studies will then be validated through targeted experimental investigations. This iterative cycle of computational design and experimental validation will enable a more efficient exploration of the chemical space and the rapid optimization of lead compounds. The synergistic use of these approaches can enhance the therapeutic efficacy of compounds while minimizing toxicity. nih.govnih.gov
| Computational Approach | Application in Research | Expected Outcome |
| Virtual Screening | Identification of novel analogues | Discovery of new lead compounds |
| Molecular Docking | Prediction of binding modes | Understanding of target-ligand interactions |
| Quantum Mechanics | Analysis of electronic properties | Rationalization of reactivity and mechanism |
| ADMET Prediction | In silico pharmacokinetic profiling | Design of analogues with improved drug-like properties |
Expanding Applications in Interdisciplinary Chemical Sciences
The unique chemical properties of this compound, conferred by the isothiocyanate group and the specific halogenation pattern, suggest potential applications beyond the traditional scope of medicinal chemistry. Future research should explore the utility of this compound in various interdisciplinary fields.
Potential areas for expanded applications include:
Chemical Biology: As a reactive probe to covalently label and identify novel protein targets in complex biological systems.
Materials Science: As a building block for the synthesis of novel polymers or functional materials with unique electronic or optical properties.
Agrochemicals: Isothiocyanates have been investigated for their potential as pesticides and herbicides. The specific substitution pattern of this compound may confer selective activity against certain pests or weeds.
Bioconjugation Chemistry: The reactivity of the isothiocyanate group can be exploited for the site-specific modification of proteins, antibodies, and other biomolecules.
The exploration of these interdisciplinary applications will require collaboration between chemists, biologists, materials scientists, and engineers. Such synergistic efforts will be key to unlocking the full potential of this compound and its derivatives.
Q & A
Basic Research Questions
Q. What synthetic methods are recommended for preparing 3,5-Dichloro-4-fluorophenyl isothiocyanate with high purity?
- The compound can be synthesized via reactions of aryl amines with thiophosgene or via displacement reactions using thiocyanate salts. Key steps include optimizing reaction conditions (e.g., solvent choice, temperature) and purification via column chromatography or recrystallization. For example, analogous isothiocyanates are synthesized using arylamines and thiophosgene in anhydrous dichloromethane under nitrogen . Purity is validated by GC or HPLC (>98%) and confirmed via NMR spectroscopy .
Q. How should researchers store this compound to ensure stability?
- Store the compound at -20°C in airtight, light-resistant containers under inert gas (e.g., argon). Moisture-sensitive isothiocyanates degrade via hydrolysis; stability in corn oil or DMF has been documented for similar compounds for up to 7 days at room temperature .
Q. Which analytical techniques are critical for confirming identity and purity?
- GC-MS/HPLC : Quantify purity and detect volatile impurities (e.g., thiocyanate byproducts) .
- NMR (¹H/¹³C) : Confirm structural integrity, including substituent positions on the aryl ring .
- Elemental Analysis : Validate stoichiometry, especially for halogen and sulfur content .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?
- Use SHELX software (e.g., SHELXL for refinement) to analyze single-crystal X-ray diffraction data. High-resolution structures can clarify bond angles, substituent orientations, and intermolecular interactions. For example, crystalline forms of related fluorophenyl derivatives have been resolved using iterative refinement and twinning corrections .
Q. What strategies address contradictory spectroscopic or reactivity data in nucleophilic addition reactions?
- Iterative Analysis : Cross-validate NMR and IR data with computational models (e.g., DFT calculations) to confirm electronic effects of chloro/fluoro substituents .
- Controlled Reactivity Studies : Compare reaction kinetics in polar aprotic solvents (e.g., DMF) versus non-polar media to isolate steric vs. electronic influences .
Q. How do substituents (Cl, F, CF₃) impact the compound’s reactivity in heterocyclic synthesis?
- Electron-withdrawing groups (e.g., -Cl, -F) enhance electrophilicity at the isothiocyanate group, accelerating reactions with amines or hydrazines. For example, 3,5-dichloro-4-fluorophenyl derivatives react with hydrazonoyl halides to form thiazolidinones, with regioselectivity influenced by substituent positioning .
Q. What methodologies optimize the compound’s use in synthesizing spirocyclic or macrocyclic systems?
- Employ tandem reactions: (1) Thiourea formation via amine-isothiocyanate coupling, followed by (2) cyclization using transition-metal catalysts (e.g., Pd) or acid-mediated ring closure. Steric hindrance from chloro/fluoro groups may require elevated temperatures or microwave-assisted synthesis .
Data Contradiction & Validation
Q. How can researchers resolve discrepancies in biological activity data for derivatives?
- Dose-Response Reproducibility : Validate assays (e.g., enzyme inhibition) across multiple batches, ensuring compound stability via periodic GC analysis .
- Meta-Analysis : Compare crystallographic data (e.g., ligand-binding modes) with activity profiles to identify structure-activity relationships (SARs) .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
